Cirsimarin Cirsimarin Cirsimarin is a glycoside and a member of flavonoids.
Cirsimarin is a natural product found in Cirsium rhinoceros, Microtea debilis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 13020-19-4
VCID: VC21324962
InChI: InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1
SMILES:
Molecular Formula: C23H24O11
Molecular Weight: 476.4 g/mol

Cirsimarin

CAS No.: 13020-19-4

VCID: VC21324962

Molecular Formula: C23H24O11

Molecular Weight: 476.4 g/mol

* For research use only. Not for human or veterinary use.

Cirsimarin - 13020-19-4

Description

Cirsimarin is a flavonoid glycoside with the molecular formula C23H24O11 and a molecular weight of 476.4 g/mol . It is known by several synonyms, including Cirsitakaoside and 5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one . This compound is found in various plants such as Cirsium rhinoceros, Microtea debilis, Cirsium japonicum, and Scoparia dulcis .

Biological Activities

Cirsimarin exhibits a range of biological activities, including:

  • Antioxidant Activity: It has been shown to possess excellent antioxidant properties, which are beneficial for protecting cells from oxidative stress .

  • Lipolysis and Antiobesity Effects: Cirsimarin demonstrates strong lipolytic activity, which is significantly higher than that of caffeine, and it can effectively reduce fat deposition by inhibiting lipogenesis .

  • Antimicrobial Activity: Although less documented, cirsimarin has been evaluated for its antimicrobial properties, often in combination with other compounds .

  • Cytoprotective and Anti-inflammatory Effects: Recent studies suggest that cirsimarin may also have cytoprotective and anti-inflammatory properties, although these are less extensively studied .

Pharmacokinetics

Pharmacokinetic studies of cirsimarin in rats have been conducted using UPLC-MS/MS methods. These studies indicate that cirsimarin has a rapid metabolism with a half-life of approximately 1.1 hours following intravenous administration . The area under the concentration-time curve (AUC) for intravenous administration was found to be 1068.2 ± 359.2 ng/mL·h .

Antilipogenic Effects in Mice

Cirsimarin has been shown to decrease intra-abdominal fat accretion in mice by exerting potent antilipogenic effects. Mice treated with cirsimarin at doses of 25 or 50 mg/kg/day showed significant reductions in retroperitoneal and epididymal fat pad weights compared to controls .

Antioxidant and Other Biological Activities

Cirsimarin's antioxidant properties contribute to its potential health benefits, including protection against oxidative stress and inflammation . Its antimicrobial activity, though less studied, suggests potential applications in combating infections .

Table 1: Pharmacokinetic Parameters of Cirsimarin in Rats

ParameterValue
Half-life (t1/2)1.1 ± 0.4 hours
AUC (0-t)1068.2 ± 359.2 ng/mL·h
Precision<14%
Accuracy92.5% to 107.3%
Matrix Effect103.6% to 107.4%
Recovery>84.2%

Table 2: Effects of Cirsimarin on Fat Deposition in Mice

Dose (mg/kg/day)Retroperitoneal Fat ReductionEpididymal Fat Reduction
25-29%-25%
50-37%-28%

References:
- PubChem. Cirsimarin. CID 159460.
- Development and Validation of a UPLC-MS/MS Method for the Pharmacokinetics of Cirsimarin in Rats.
- Cirsimarin, a potent antilipogenic flavonoid, decreases fat deposition in mice.
- The Book of Flavonoids.
- Sigma-Aldrich. Cirsimarin.
- Chemical composition and antimicrobial activity of Teucrium arduini.
- Development and Validation of a UPLC-MS/MS Method for the Pharmacokinetics of Cirsimarin in Rats.

CAS No. 13020-19-4
Product Name Cirsimarin
Molecular Formula C23H24O11
Molecular Weight 476.4 g/mol
IUPAC Name 5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Standard InChI InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1
Standard InChIKey RETJLKUBHXTIGH-FZFRBNDOSA-N
Isomeric SMILES COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC
Canonical SMILES COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC
Synonyms 2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4'-Dihydroxy-6,7-dimethoxyflavone 4'-O-b-D-glucoside
PubChem Compound 159460
Last Modified Aug 15 2023

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